molecular formula C22H18F2N4O2S B3396504 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide CAS No. 1019095-88-5

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide

Cat. No. B3396504
M. Wt: 440.5 g/mol
InChI Key: LWWKXIPQLAWVRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . Another study reported the synthesis of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors . These methods might provide a starting point for the synthesis of the requested compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include optimizing the synthesis process, conducting detailed structural analysis, and testing its activity against various biological targets . Additionally, computational studies could be performed to predict its properties and potential biological activities.

properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S/c1-3-30-16-7-4-14(5-8-16)19-12-31-22(25-19)28-20(10-13(2)27-28)26-21(29)17-9-6-15(23)11-18(17)24/h4-12H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWKXIPQLAWVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide
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N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide
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N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide
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N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide
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N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide
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N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide

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